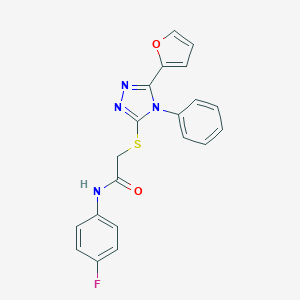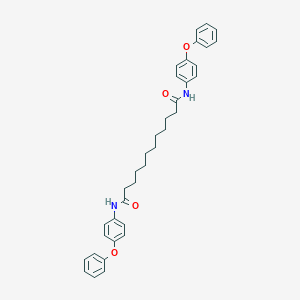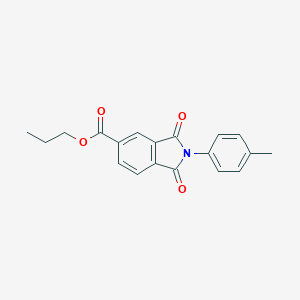![molecular formula C20H11Cl3N4O2 B391546 (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine](/img/structure/B391546.png)
(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine typically involves multi-step organic reactions. One possible route could involve the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to form various derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and chloro groups may play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
- 4-Chloro-3-nitrobenzylidene derivatives
Uniqueness
The unique combination of functional groups in (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific structure may allow for unique interactions with biological targets, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C20H11Cl3N4O2 |
|---|---|
Molekulargewicht |
445.7g/mol |
IUPAC-Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C20H11Cl3N4O2/c21-13-5-6-14(16(23)10-13)19-20(26-8-2-1-3-18(26)25-19)24-11-12-4-7-15(22)17(9-12)27(28)29/h1-11H/b24-11+ |
InChI-Schlüssel |
HLSNRBQKSWSFBT-BHGWPJFGSA-N |
Isomerische SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}octanohydrazide](/img/structure/B391469.png)
![4-(dimethylamino)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391472.png)
![2-methylpropanal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391475.png)
![2-nitro-N'-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391476.png)


![N-dibenzo[b,d]furan-3-yl-5-methyl-2-furamide](/img/structure/B391482.png)
![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![1-{2-[1-({3-Nitrobenzoyl}oxy)cyclohexyl]ethynyl}cyclohexyl 3-nitrobenzoate](/img/structure/B391486.png)
![3-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391487.png)
